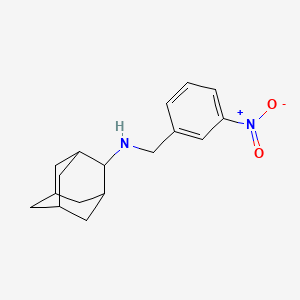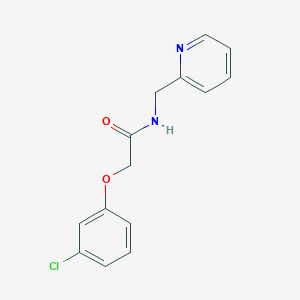
N-benzyl-N-isopropyl-3-phenylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-isopropyl-3-phenylacrylamide is a synthetic compound that belongs to the class of acrylamides. It is widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-benzyl-N-isopropyl-3-phenylacrylamide is not well understood. However, it is believed that the compound interacts with proteins and enzymes in the body, leading to changes in their structure and function. This interaction may result in the inhibition or activation of certain biological processes.
Biochemical and Physiological Effects:
N-benzyl-N-isopropyl-3-phenylacrylamide has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties. It also exhibits cytotoxicity against cancer cells and has potential applications in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-N-isopropyl-3-phenylacrylamide is its ease of synthesis. The compound is readily available and can be synthesized in large quantities. It is also stable under a wide range of conditions, making it suitable for various lab experiments.
However, one of the limitations of N-benzyl-N-isopropyl-3-phenylacrylamide is its low solubility in water. This can make it difficult to use in certain experiments. Additionally, the mechanism of action of the compound is not well understood, which can make it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the use of N-benzyl-N-isopropyl-3-phenylacrylamide in scientific research. One potential application is in the development of new cancer therapies. The compound has been shown to exhibit cytotoxicity against cancer cells, and further research could lead to the development of more effective treatments.
Another future direction is in the development of new materials for drug delivery and tissue engineering. N-benzyl-N-isopropyl-3-phenylacrylamide and its derivatives have potential applications in these fields due to their unique chemical properties.
Conclusion:
In conclusion, N-benzyl-N-isopropyl-3-phenylacrylamide is a synthetic compound that has found various applications in scientific research. It is synthesized by the reaction of benzylamine, isopropylamine, and phenylacrylic acid in the presence of a catalyst and a solvent. The compound has potential applications in drug delivery, tissue engineering, and cancer therapy. However, its mechanism of action is not well understood, and further research is needed to fully understand its potential applications.
Métodos De Síntesis
The synthesis of N-benzyl-N-isopropyl-3-phenylacrylamide involves the reaction of benzylamine, isopropylamine, and phenylacrylic acid. The reaction is carried out in the presence of a catalyst such as triethylamine and a solvent such as dichloromethane or chloroform. The resulting product is purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-benzyl-N-isopropyl-3-phenylacrylamide has found various applications in scientific research. It is used as a starting material for the synthesis of other compounds such as N-benzyl-N-isopropylacrylamide and N-isopropylacrylamide. These compounds have potential applications in drug delivery, tissue engineering, and bioimaging.
Propiedades
IUPAC Name |
(E)-N-benzyl-3-phenyl-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-16(2)20(15-18-11-7-4-8-12-18)19(21)14-13-17-9-5-3-6-10-17/h3-14,16H,15H2,1-2H3/b14-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGXRFLNEYJPSS-BUHFOSPRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-benzyl-3-phenyl-N-(propan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
![N-benzyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5881071.png)

hydrazone](/img/structure/B5881073.png)
![N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5881081.png)







![{2-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5881160.png)
